molecular formula C10H13NO4 B2870745 4-Amino-3-(3-hydroxypropoxy)benzoic acid CAS No. 1305431-42-8

4-Amino-3-(3-hydroxypropoxy)benzoic acid

Cat. No.: B2870745
CAS No.: 1305431-42-8
M. Wt: 211.217
InChI Key: WFENBQVYXWRZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-3-(3-hydroxypropoxy)benzoic acid” is a chemical compound with the CAS Number: 1305431-42-8 . It has a molecular weight of 211.22 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO4/c11-8-3-2-7 (10 (13)14)6-9 (8)15-5-1-4-12/h2-3,6,12H,1,4-5,11H2, (H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 211.22 . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Safety and Hazards

As with any chemical compound, handling “4-Amino-3-(3-hydroxypropoxy)benzoic acid” requires appropriate safety measures. It’s important to avoid breathing in the dust, and it should be handled only in a well-ventilated area or outdoors . If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water . If ingested or inhaled, medical attention should be sought .

Properties

IUPAC Name

4-amino-3-(3-hydroxypropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c11-8-3-2-7(10(13)14)6-9(8)15-5-1-4-12/h2-3,6,12H,1,4-5,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFENBQVYXWRZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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